Welcome to the BenchChem Online Store!
molecular formula C16H20F3N3O5 B3267947 tert-Butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate CAS No. 473537-43-8

tert-Butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate

Cat. No. B3267947
M. Wt: 391.34 g/mol
InChI Key: CCJHZEYABFTNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06548495B2

Procedure details

The title compound was prepared from (5-fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert.-butyl ester (Example A1) (1.62 g, 5.0 mmol) and morpholine (2.18 mL, 25.0 mmol) in DMSO (10 mL) at 23° C. according to the general procedure B. Obtained as a yellow solid (1.83 g).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12](F)[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])([CH3:4])([CH3:3])[CH3:2].[NH:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>CS(C)=O>[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-])=O
Name
Quantity
2.18 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N1CCOCC1)C(F)(F)F)[N+](=O)[O-])=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.